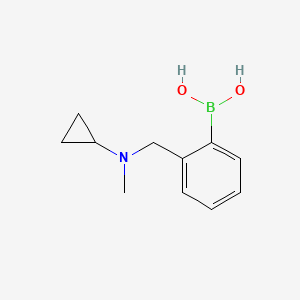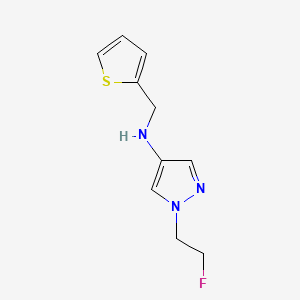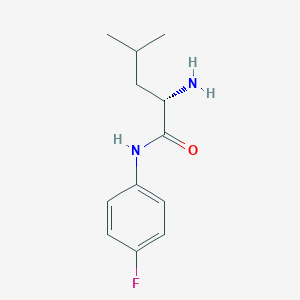
(6-Bromopyridin-2-YL)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromopyridin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . It is a derivative of pyridine, featuring a bromine atom at the 6-position and a methanesulfonyl chloride group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromopyridin-2-YL)methanesulfonyl chloride typically involves the reaction of 6-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (6-Bromopyridin-2-YL)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The bromine atom can participate in oxidation-reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for these reactions.
Major Products Formed:
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: (6-Bromopyridin-2-YL)methanesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It is also used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-YL)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The bromine atom can also participate in various chemical reactions, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
- (6-Chloropyridin-2-YL)methanesulfonyl chloride
- (6-Fluoropyridin-2-YL)methanesulfonyl chloride
- (6-Iodopyridin-2-YL)methanesulfonyl chloride
Comparison: Compared to its analogs, (6-Bromopyridin-2-YL)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
1196152-82-5 |
|---|---|
Molecular Formula |
C6H5BrClNO2S |
Molecular Weight |
270.53 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
XICLZWXIQFNVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopentyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050414.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050418.png)
![4-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B15050420.png)

![1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B15050445.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15050453.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050456.png)


![[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15050465.png)
![1',2'-Dihydrospiro[azetidine-3,3'-indole]-2'-one hydrochloride](/img/structure/B15050471.png)
![4-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B15050478.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B15050481.png)

